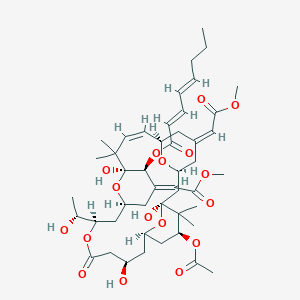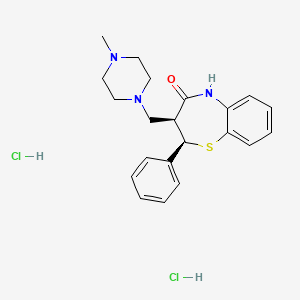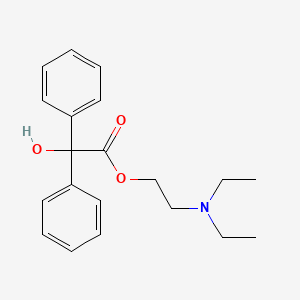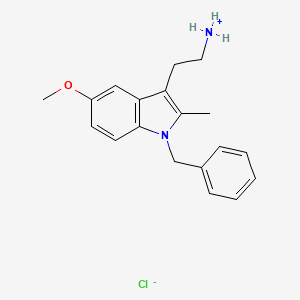
Hidrocloruro de Buflomedil
Descripción general
Descripción
Buflomedil Hydrochloride is a vasoactive drug primarily used to treat claudication and symptoms of peripheral arterial disease. It is known for its ability to improve blood flow in ischemic tissues by inhibiting α-adrenoceptors, platelet aggregation, and improving erythrocyte deformability . Despite its benefits, Buflomedil Hydrochloride is not approved by the Food and Drug Administration for use in the United States due to concerns about severe neurological and cardiac toxicity .
Aplicaciones Científicas De Investigación
Buflomedil Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving vasoactive drugs and their interactions.
Biology: Research on Buflomedil Hydrochloride focuses on its effects on blood flow and its potential therapeutic applications.
Medicine: It is studied for its potential to treat peripheral arterial disease and other vascular conditions.
In Vivo
Buflomedil hydrochloride has been used in a variety of in vivo studies. It has been used to study the effects of hypertension and hyperlipidemia in animals. It has also been used to study the effects of Alzheimer’s disease and Parkinson’s disease in humans.
In Vitro
Buflomedil hydrochloride has been used in a variety of in vitro studies. It has been used to study the effects of hypertension and hyperlipidemia on cell cultures. It has also been used to study the effects of Alzheimer’s disease and Parkinson’s disease on cell cultures.
Mecanismo De Acción
Buflomedil Hydrochloride exerts its effects by inhibiting α-adrenoceptors, which leads to vasodilation and improved blood flow. It also inhibits platelet aggregation and improves erythrocyte deformability, reducing blood viscosity and enhancing tissue oxygenation . The molecular targets include α-adrenoceptors and platelet aggregation pathways.
Actividad Biológica
Buflomedil hydrochloride has been shown to have a wide range of biological activities. It has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes. It has also been shown to increase the production of nitric oxide, which is an important signaling molecule in the body.
Biochemical and Physiological Effects
Buflomedil hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can lead to an increase in blood flow. It has also been shown to decrease the production of inflammatory mediators such as histamine and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Buflomedil hydrochloride has a wide range of applications in laboratory experiments. One of the main advantages is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Another advantage is that it has a wide range of biological activities, which makes it a useful tool for research. However, there are some limitations to using buflomedil hydrochloride in laboratory experiments. It is not approved for use in humans, so it can only be used in animal or cell culture experiments. It is also a relatively new compound, so there is still much to be learned about its effects and mechanisms of action.
Direcciones Futuras
Buflomedil hydrochloride has a wide range of applications, and there is still much to be learned about its effects and mechanisms of action. The following are some potential future directions for research on buflomedil hydrochloride:
1. Further study of the effects of buflomedil hydrochloride on various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
2. Further study of the effects of buflomedil hydrochloride on cardiovascular diseases, such as hypertension and hyperlipidemia.
3. Further study of the effects of buflomedil hydrochloride on inflammation and oxidative stress.
4. Further study of the effects of buflomedil hydrochloride on the immune system.
5. Further study of the pharmacokinetics and pharmacodynamics of buflomedil hydrochloride.
6. Development of new formulations and delivery systems for buflomedil hydrochloride.
7. Development of new methods for synthesizing buflomedil hydrochloride.
8. Development of new methods for assessing the safety and efficacy of buflomedil hydrochloride.
9. Development of new methods for studying the effects of buflomedil hydrochloride on biological systems.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Buflomedil hydrochloride . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Análisis Bioquímico
Biochemical Properties
Buflomedil hydrochloride interacts with several enzymes and proteins. It is a phosphodiesterase enzyme inhibitor that stimulates cyclic adenosine monophosphate and biological vasodilators . The major pharmacological action of Buflomedil hydrochloride on vascular smooth muscle is non-selective competitive inhibition of α-adrenoceptors .
Cellular Effects
Buflomedil hydrochloride has significant effects on various types of cells and cellular processes. It improves the flow properties of blood by decreasing its viscosity and improving erythrocyte flexibility, thereby enhancing tissue oxygenation . It also inhibits platelet aggregation and improves red cell deformity .
Molecular Mechanism
The mechanism of action of Buflomedil hydrochloride involves a combination of pharmacological effects: inhibition of α-adrenoceptors, inhibition of platelet aggregation, improved erythrocyte deformability, nonspecific and weak calcium antagonistic effects, and oxygen sparing activity .
Temporal Effects in Laboratory Settings
In laboratory settings, single-doses of Buflomedil hydrochloride (50 to 200mg administered intravenously or intra-arterially), and longer term administration (600mg orally for up to 14 days), generally increased regional, hemispherical and global cerebral blood flow in patients with cerebrovascular disease .
Dosage Effects in Animal Models
The effects of Buflomedil hydrochloride vary with different dosages in animal models
Metabolic Pathways
Buflomedil hydrochloride is involved in several metabolic pathways. It is metabolized in the body, with about 20% of an absorbed dose undergoing first-pass metabolism .
Transport and Distribution
It is known that in the body, water moves through semi-permeable membranes of cells and from one compartment of the body to another by a process called osmosis .
Subcellular Localization
It is known that the subcellular location generally concerns the mature protein .
Métodos De Preparación
Buflomedil Hydrochloride can be synthesized through the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods often involve similar synthetic routes but may include additional steps to ensure purity and yield.
Análisis De Reacciones Químicas
Buflomedil Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Buflomedil Hydrochloride into its reduced forms.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Buflomedil Hydrochloride is similar to other vasoactive drugs such as pentoxifylline and naftidrofuryl. it is unique in its combination of pharmacological effects, including α-adrenoceptor inhibition, platelet aggregation inhibition, and erythrocyte deformability improvement . Similar compounds include:
Pentoxifylline: Used to improve blood flow and reduce blood viscosity.
Naftidrofuryl: Used to treat peripheral vascular diseases by improving blood flow.
Flunarizine: A calcium channel blocker used to treat vascular conditions.
Buflomedil Hydrochloride stands out due to its multifaceted mechanism of action and its potential therapeutic applications in vascular diseases.
Propiedades
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPACSAHMZADFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55837-25-7 (Parent) | |
| Record name | Buflomedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046977 | |
| Record name | Buflomedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35543-24-9 | |
| Record name | Buflomedil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buflomedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buflomedil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buflomedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFLOMEDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)






